REACTION_SMILES
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[BrH:1].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[NH2:2][c:3]1[c:4]([C:14](=[O:15])[O:16][CH3:17])[cH:5][c:6]([Br:13])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12.[Na+:19].[OH-:18]>>[NH2:2][c:3]1[c:4]([C:14](=[O:15])[OH:16])[cH:5][c:6]([Br:13])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)c2ccccc2c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Nc1c(C(=O)O)cc(Br)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |